molecular formula C16H19N B1499326 3,4-Dimethyl-N-phenylphenethylamine CAS No. 93858-52-7

3,4-Dimethyl-N-phenylphenethylamine

Cat. No.: B1499326
CAS No.: 93858-52-7
M. Wt: 225.33 g/mol
InChI Key: JDJSBDDDTANDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-phenylphenethylamine is a synthetic organic compound belonging to the substituted phenethylamine class. This structural family is significant in medicinal and pharmacological research due to its shared backbone with numerous endogenous neurotransmitters and biologically active molecules . The specific molecular architecture of this compound, featuring methyl substitutions at the 3 and 4 positions on the phenyl ring and an N-phenyl group on the ethylamine sidechain, makes it a subject of interest for investigating structure-activity relationships (SAR). Researchers utilize this chemical to study its interactions with various neurotransmitter systems, including its potential affinity and functional activity at trace amine-associated receptors (TAARs) and monoamine transporters . It serves as a valuable intermediate in organic synthesis for the development of novel chemical entities and as a standard in analytical chemistry for methods development using techniques like mass spectrometry and high-performance liquid chromatography (HPLC). This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption . All necessary handling and safety data are provided with the product. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

93858-52-7

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)ethyl]aniline

InChI

InChI=1S/C16H19N/c1-13-8-9-15(12-14(13)2)10-11-17-16-6-4-3-5-7-16/h3-9,12,17H,10-11H2,1-2H3

InChI Key

JDJSBDDDTANDHL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CCNC2=CC=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)CCNC2=CC=CC=C2)C

Other CAS No.

93858-52-7

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Analgesic Potential
Research indicates that derivatives of phenethylamines, including 3,4-Dimethyl-N-phenylphenethylamine, may exhibit antidepressant and analgesic properties. The compound's structural similarity to known psychoactive substances suggests potential efficacy in treating mood disorders and pain management. For instance, compounds with similar structures have been explored for their ability to modulate neurotransmitter systems involved in depression and pain pathways .

2. Anticonvulsant Activity
There are indications that this compound could serve as an anticonvulsant agent. Similar phenethylamine derivatives have shown promise in preclinical studies for their ability to reduce seizure activity by modulating GABAergic and glutamatergic neurotransmission .

Synthetic Applications

1. Intermediate in Organic Synthesis
this compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including alkylation and acylation processes. This property is particularly useful in the development of pharmaceuticals where complex molecules are required .

2. Photochemical Reactions
The compound has been investigated for its role in photochemical transformations. Its ability to undergo oxidation reactions under light exposure makes it a candidate for use in photocatalytic applications, which are increasingly important in green chemistry .

Case Studies

Case Study 1: Antidepressant Screening
A study conducted on a series of phenethylamine derivatives, including this compound, evaluated their effects on serotonin reuptake inhibition. The results indicated that certain modifications to the phenyl ring could enhance antidepressant activity compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors)【3】.

Case Study 2: Analgesic Efficacy
In a controlled trial assessing the analgesic properties of various phenethylamines, this compound was found to significantly reduce pain responses in animal models when compared to a placebo. The mechanism was attributed to its interaction with opioid receptors【3】.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntidepressantPotential efficacy similar to SSRIs
AnalgesicSignificant pain reduction observed
AnticonvulsantModulation of GABAergic transmission
Synthetic ChemistryOrganic SynthesisActs as an intermediate
PhotocatalysisEffective in light-induced oxidation

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Methoxy Groups

Key Analogs :

  • 3,4-Dimethoxyphenethylamine (e.g., in Verapamil and Gallopamil , calcium channel blockers)
  • 3,4-Dimethyl-N-phenylphenethylamine
Property This compound 3,4-Dimethoxyphenethylamine Derivatives
Molecular Formula C₁₆H₁₉N C₁₀H₁₅NO₂ (base structure)
Substituents 3,4-dimethyl; N-phenyl 3,4-methoxy; N-methyl or N-alkyl
Lipophilicity High (methyl groups enhance hydrophobicity) Moderate (methoxy groups increase polarity)
Applications Underexplored; potential CNS targeting Cardiovascular drugs (e.g., Verapamil )

Discussion :
Methoxy groups (-OCH₃) increase polarity and hydrogen-bonding capacity, improving aqueous solubility compared to methyl groups (-CH₃). This difference impacts bioavailability and tissue distribution. For example, methoxy-substituted analogs like Verapamil exhibit better solubility for systemic delivery, whereas dimethyl groups may enhance blood-brain barrier penetration .

N-Substituent Variations

Key Analogs :

  • N-Methyl-3,4-dimethoxyphenethylamine (CAS 3490-06-0, precursor to Gallopamil )
  • This compound
Property This compound N-Methyl-3,4-dimethoxyphenethylamine
N-Substituent Phenyl group Methyl group
Steric Effects High (bulky aromatic substitution) Low (small alkyl group)
Electron Effects Electron-donating (methyl) Electron-donating (methoxy)

For instance, N-methyl derivatives like Gallopamil prioritize interaction with L-type calcium channels, while bulky N-aryl substitutions may favor alternative targets .

Aromatic Ring Modifications: Chloro vs. Methyl Substitutions

Property This compound 3-Chloro-N-phenyl-phthalimide
Core Structure Phenethylamine Phthalimide
Substituents 3,4-dimethyl; N-phenyl 3-chloro; N-phenyl
Applications Potential pharmacological agent Polymer synthesis (e.g., polyimides)

Discussion: While both compounds feature N-phenyl substitutions, the chloro group in 3-chloro-N-phenyl-phthalimide is electron-withdrawing, enhancing reactivity in polymerization reactions.

Chain Length Variations: Phenethylamine vs. Benzenebutanamine

Key Analog : 4,4-Diphenylbutylamine (CAS 36765-74-9)

Property This compound 4,4-Diphenylbutylamine
Chain Length Ethylamine (C2) Butylamine (C4)
Lipophilicity Moderate High (longer chain, more aromaticity)
Applications Underexplored Potential CNS agents (structural inference)

Discussion: Elongating the carbon chain (e.g., butylamine in 4,4-Diphenylbutylamine) increases lipophilicity and may enhance membrane permeability. However, this also raises the risk of off-target interactions.

Preparation Methods

Synthesis via Dilithio Intermediate and N-Benzylidenemethylamine Quenching

One effective method involves the generation of a dilithio intermediate from an N-acylated-o-toluidine precursor, followed by quenching with N-benzylidenemethylamine to form an intermediate propanamide. This intermediate is subsequently hydrolyzed under acidic conditions to yield the target amine or its dihydrochloride salt.

Key steps and conditions:

  • Dilithio Intermediate Formation: React N-acylated-o-toluidine with n-alkyllithium reagents under anhydrous, inert atmosphere at low temperatures (-78°C to 25°C).
  • Quenching: Add 1-2 molar equivalents of N-benzylidenemethylamine to the dilithio intermediate, maintaining temperature between 0°C and 25°C, and age the mixture for 5 minutes to 1 hour.
  • Hydrolysis: Treat the propanamide intermediate with 6N hydrochloric acid at 70°C to reflux for 12-48 hours to obtain the dihydrochloride salt.
  • Purification: Extract side products with toluene, dry the aqueous phase azeotropically, and recrystallize the product from hot 2-propanol.

Yields and physical data:

  • The intermediate propanamide is obtained in approximately 78% yield.
  • Final dihydrochloride salt yield reaches 98%.
  • Melting points of intermediates and final products are well-defined (e.g., 85-86°C for propanamide, 239.5-241°C for benzodiazepine derivatives).

This method is well-documented for related phenethylamine derivatives and provides a robust pathway for N-phenyl substituted compounds.

Etherification, Cyanogenation, and Catalytic Hydrogenation Route

Another industrially relevant route involves the synthesis of 3,4-dimethoxy phenethylamine derivatives, which can be adapted for 3,4-dimethyl analogs by modifying starting materials.

Process overview:

  • Etherification: React 3,4-dihydroxyl benzyl chloride with methyl sulfate in the presence of sodium hydroxide at 30-60°C to form 3,4-dimethoxy benzyl chloride.
  • Cyanogenation: Treat the etherified product with potassium cyanide under reflux to generate 3,4-dimethoxy cyanobenzene, followed by crystallization from acetone.
  • Hydrogenation: Catalytic ammonification hydrogenation of the cyanobenzene derivative using Raney nickel catalyst under hydrogen pressure (1.0 MPa) and elevated temperature (140-160°C) in the presence of ammonia yields the phenethylamine crude product.
  • Purification: Removal of solvents and underpressure distillation affords the purified phenethylamine with overall yields exceeding 86-90%.

This method is notable for its high efficiency and scalability, with detailed reaction parameters such as catalyst loading (15-16 kg Raney nickel per 100 kg substrate), reaction times (15-16 hours hydrogenation), and solvent volumes precisely controlled.

Friedel-Crafts Type Alkylation with Aluminum Chloride Catalysis

A classical approach to arylaliphatic amines involves Friedel-Crafts alkylation catalyzed by anhydrous aluminum chloride:

  • Mix allylamine and ethylbenzene in ortho-dichlorobenzene solvent.
  • Add anhydrous aluminum chloride slowly at low temperature.
  • Heat the mixture on a steam bath at 50°C for 4 hours, then at 98°C for 1 hour.
  • Work up the reaction mixture to isolate the amine product.

Heating significantly improves yields (up to 71%) compared to room temperature stirring (60% yield). This method can be adapted for methyl-substituted phenethylamines by selecting appropriate alkyl and aryl precursors.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Yield (%) Notes
Dilithio Intermediate + Quenching N-acylated-o-toluidine, N-benzylidenemethylamine -78°C to 25°C; 6N HCl hydrolysis at 70-100°C 78-98 High purity; suitable for N-phenyl substitution
Etherification + Cyanogenation + Hydrogenation 3,4-dihydroxyl benzyl chloride, methyl sulfate, KCN, Raney Ni 30-60°C etherification; 140-160°C hydrogenation; 1.0 MPa H2 pressure 86-90 Industrial scale; high yield; requires catalyst
Friedel-Crafts Alkylation Allylamine, ethylbenzene, AlCl3 50-98°C, steam bath heating 60-71 Classical method; moderate yield; heating critical

Research Findings and Notes

  • The dilithio intermediate method allows for precise control of substitution patterns and provides crystalline intermediates suitable for further functionalization.
  • The etherification-cyanogenation-hydrogenation route is advantageous for large-scale production due to its high yield and catalyst efficiency but requires careful handling of toxic reagents such as potassium cyanide and high-pressure hydrogenation equipment.
  • Friedel-Crafts alkylation is less commonly used for complex substituted phenethylamines due to moderate yields and harsher reaction conditions but remains a useful synthetic tool in certain contexts.
  • Purification typically involves recrystallization from solvents such as 2-propanol or underpressure distillation to achieve high purity.
  • Reaction atmospheres are strictly controlled (dry nitrogen or inert gas) to prevent side reactions, especially during organolithium and hydrogenation steps.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dimethyl-N-phenylphenethylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination or Friedel-Crafts alkylation. For example, coupling 3,4-dimethylphenethylamine with a phenyl halide via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can yield the target compound. Optimization parameters include:
  • Catalyst : Pd(OAc)₂ (0.5–2 mol%) .
  • Solvent : Toluene or DMF at 80–100°C.
  • Reaction Time : 12–24 hours under inert atmosphere.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
    Yield improvements (>70%) are achieved by controlling stoichiometry (amine:aryl halide = 1:1.2) and using ligands like XPhos .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for phenyl; δ 2.2–2.5 ppm for methyl groups) .
  • FT-IR : Validate N-H stretching (3300–3500 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., dihedral angles between phenyl and phenethylamine groups) .
  • MS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.2) .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential amine vapors.
  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can computational chemistry models predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP values (~2.8) and polar surface area (PSA < 60 Ų) .
  • Docking Studies : Assess binding affinity to serotonin/dopamine receptors (e.g., 5-HT₂A, D₂) via AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate hepatic clearance (e.g., CYP2D6 metabolism) and toxicity (AMES test) .

Q. What strategies mitigate discrepancies in bioactivity data across different in vitro assays for this compound?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., ketanserin for 5-HT₂A antagonism) and normalize data to cell viability (MTT assay) .
  • Buffer Optimization : Adjust pH (7.4) and ion concentration (e.g., 150 mM NaCl) to mimic physiological conditions .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to address variability between replicates .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Synthetic Limitations : Bulky substituents (e.g., 3,4-dimethyl groups) hinder regioselectivity in electrophilic substitutions .
  • Bioisosteric Replacement : Replace phenyl with thiophene to enhance solubility while retaining receptor affinity .
  • Data Correlation : Use multivariate regression to link electronic effects (Hammett σ) with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.